1-(1-Propylcyclobutyl)but-3-yn-1-ol
Description
1-(1-Propylcyclobutyl)but-3-yn-1-ol is a tertiary alcohol featuring a cyclobutane ring substituted with a propyl group at the 1-position and a terminal alkyne at the 3-position of the butanol chain.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(1-propylcyclobutyl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H18O/c1-3-6-10(12)11(7-4-2)8-5-9-11/h1,10,12H,4-9H2,2H3 |
InChI Key |
HRXHZRQAZJHFGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC1)C(CC#C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(1-Propylcyclobutyl)but-3-yn-1-ol (inferred properties) with structurally related compounds from the evidence:
Structural and Functional Group Analysis
- Cyclobutane vs. In contrast, the cyclohexyl/cyclopentyl analog lacks strain but exhibits steric hindrance, reducing reaction rates.
- Alkyne vs. Alkene: The terminal alkyne in the target compound and analogs enables reactions like Sonogashira coupling, whereas the alkene in 1-(pyridin-2-yl)but-3-en-1-ol is more suited for additions (e.g., hydrogenation or epoxidation).
- Heteroaromatic vs. Hydrocarbon Substituents : Pyrazole and pyridine groups introduce nitrogen-based polarity and coordination sites, enhancing solubility and enabling metal-catalyzed reactions. The cyclopropyl/cyclobutyl groups are purely hydrophobic, favoring lipid membrane permeability.
Physicochemical Properties
- Boiling Points : The cyclopropyl analog has a predicted boiling point of 201.4°C, likely due to hydrogen bonding from the hydroxyl group. The target compound’s larger cyclobutyl-propyl substituent may lower volatility slightly (est. 190–220°C).
- Acidity/Basicity : The hydroxyl pKa of the cyclopropyl analog is ~14.16 , typical for tertiary alcohols. Pyridine-containing analogs may exhibit weak basicity (pKa ~5–6 for pyridine), while pyrazole derivatives could act as weak acids (pKa ~14–16 for pyrazole NH).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
